![molecular formula C11H7NO3S B6323560 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% CAS No. 893740-70-0](/img/structure/B6323560.png)
5-(5-Formylthiophen-2-yl)nicotinic acid, 95%
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Overview
Description
5-(5-Formylthiophen-2-yl)nicotinic acid, 95% (5F2NA) is an organic compound derived from nicotinic acid, a natural product of Vitamin B3. This compound is used in a variety of scientific research applications, including drug development, biochemistry, and physiology. The purpose of
Scientific Research Applications
5-(5-Formylthiophen-2-yl)nicotinic acid, 95% has a wide range of scientific research applications. It is used in drug development, biochemistry, and physiology. In drug development, 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% is used to study the pharmacological effects of drugs on the human body. In biochemistry, it is used to study the structure and function of enzymes and other proteins. In physiology, it is used to study the biochemical pathways and mechanisms of action of hormones and other molecules.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% is not fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% binds to nicotinic acid receptors in the body, which activate biochemical pathways that lead to a variety of physiological effects. These effects include increased energy production, improved cognitive function, and improved mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% are not fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% may have a variety of effects on the body, including increased energy production, improved cognitive function, and improved mood. Additionally, 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% may have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% in lab experiments include its low cost, availability, and ease of synthesis. Additionally, 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% is a stable compound and can be stored for long periods of time without degradation. The main limitation of using 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% in lab experiments is that it is not fully understood and its mechanism of action is still being studied.
Future Directions
The future directions for 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% research include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95%. Additionally, further research is needed to explore the potential side effects of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95%. Finally, further research is needed to explore the potential uses of 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% in drug development.
Synthesis Methods
5-(5-Formylthiophen-2-yl)nicotinic acid, 95% can be synthesized via a variety of methods. One commonly used method involves the reaction of 5-formylthiophene-2-carboxylic acid with nicotinic acid in the presence of a base such as sodium hydroxide. This reaction produces 5-(5-Formylthiophen-2-yl)nicotinic acid, 95% as a white solid. Other synthesis methods include the reaction of 5-formylthiophene-2-carboxylic acid with nicotinamide in the presence of a base, or the reaction of 5-formylthiophene-2-carboxylic acid with nicotinic acid in the presence of a Lewis acid.
properties
IUPAC Name |
5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-9-1-2-10(16-9)7-3-8(11(14)15)5-12-4-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLUZGDFYXNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CN=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629594 |
Source
|
Record name | 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Formylthiophen-2-YL)nicotinic acid | |
CAS RN |
893740-70-0 |
Source
|
Record name | 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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